Cas no 2138010-90-7 (3-(pyrimidin-5-yl)thiophene-2-carbaldehyde)

3-(Pyrimidin-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine-thiophene scaffold with a reactive aldehyde functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The pyrimidine moiety enhances binding affinity in medicinal chemistry applications, while the thiophene-aldehyde group offers a reactive site for further derivatization, such as condensation or nucleophilic addition reactions. Its well-defined molecular architecture ensures consistent reactivity, making it valuable for constructing complex heterocyclic systems. The compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial applications.
3-(pyrimidin-5-yl)thiophene-2-carbaldehyde structure
2138010-90-7 structure
Product Name:3-(pyrimidin-5-yl)thiophene-2-carbaldehyde
CAS No:2138010-90-7
MF:C9H6N2OS
MW:190.221740245819
CID:6323563
PubChem ID:165482362
Update Time:2025-10-12

3-(pyrimidin-5-yl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(pyrimidin-5-yl)thiophene-2-carbaldehyde
    • 2138010-90-7
    • EN300-1086372
    • Inchi: 1S/C9H6N2OS/c12-5-9-8(1-2-13-9)7-3-10-6-11-4-7/h1-6H
    • InChI Key: MAFHBBYGIIASGW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C=O)C1=CN=CN=C1

Computed Properties

  • Exact Mass: 190.02008399g/mol
  • Monoisotopic Mass: 190.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 71.1Ų

3-(pyrimidin-5-yl)thiophene-2-carbaldehyde Pricemore >>

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Additional information on 3-(pyrimidin-5-yl)thiophene-2-carbaldehyde

Recent Advances in the Study of 3-(Pyrimidin-5-yl)thiophene-2-carbaldehyde (CAS: 2138010-90-7) in Chemical Biology and Pharmaceutical Research

The compound 3-(pyrimidin-5-yl)thiophene-2-carbaldehyde (CAS: 2138010-90-7) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic aldehyde, featuring a pyrimidine-thiophene hybrid structure, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways, including cancer, inflammation, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(pyrimidin-5-yl)thiophene-2-carbaldehyde as a building block for kinase inhibitors. Researchers successfully incorporated this scaffold into novel compounds showing selective inhibition of cyclin-dependent kinases (CDKs), with particular potency against CDK9 (IC50 = 12 nM). The aldehyde functionality allowed for efficient derivatization through reductive amination and other reactions, enabling rapid structure-activity relationship (SAR) exploration. Molecular docking studies revealed that the planar pyrimidine-thiophene core facilitates optimal binding to the ATP pocket of target kinases.

In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 2138010-90-7 exhibited remarkable activity against drug-resistant Gram-positive bacteria. The lead compound from this series, featuring a hydrazone modification of the aldehyde group, showed MIC values of ≤1 μg/mL against MRSA and VRE strains while maintaining low cytotoxicity (CC50 > 100 μM in mammalian cells). This work highlights the compound's potential as a starting point for developing new antibiotics to address the growing threat of antimicrobial resistance.

Recent synthetic methodology developments have also expanded the accessibility of 3-(pyrimidin-5-yl)thiophene-2-carbaldehyde. A 2024 Nature Protocols paper detailed an improved two-step synthesis from commercially available 5-bromopyrimidine, featuring a palladium-catalyzed cross-coupling followed by Vilsmeier-Haack formylation with yields exceeding 85%. This robust protocol enables gram-scale production of the compound, facilitating broader investigation of its applications. The authors noted that the electron-deficient nature of the pyrimidine ring enhances the reactivity of the thiophene aldehyde toward nucleophilic addition reactions.

Emerging research in chemical biology has utilized 2138010-90-7 as a versatile probe for protein labeling. A recent Chemical Science publication (2024) described its use in bioorthogonal ligation strategies, where the aldehyde group undergoes rapid oxime formation with aminooxy-functionalized proteins. This property has been exploited for site-specific antibody-drug conjugate (ADC) construction, with the pyrimidine moiety serving as an attachment point for cytotoxic payloads. The resulting ADCs demonstrated improved homogeneity and stability compared to traditional lysine-conjugated counterparts.

In conclusion, 3-(pyrimidin-5-yl)thiophene-2-carbaldehyde (2138010-90-7) represents a multifaceted chemical entity with growing importance in medicinal chemistry and chemical biology. Its unique structural features enable diverse applications ranging from kinase inhibitor development to antimicrobial agents and bioconjugation tools. As synthetic methods continue to improve and biological investigations expand, this compound is poised to play an increasingly significant role in pharmaceutical research and development.

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